molecular formula C19H20N2O4 B13535827 2-[2-(3-Methylbutanamido)benzamido]benzoicacid

2-[2-(3-Methylbutanamido)benzamido]benzoicacid

Cat. No.: B13535827
M. Wt: 340.4 g/mol
InChI Key: XZYVZFCRYYSNNS-UHFFFAOYSA-N
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Description

2-[2-(3-Methylbutanamido)benzamido]benzoic acid is an organic compound with the molecular formula C16H18N2O4 It is a derivative of benzoic acid, characterized by the presence of amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylbutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylbutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted benzamides.

Scientific Research Applications

2-[2-(3-Methylbutanamido)benzamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylbutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The amide groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Methylbutanamido)benzamido]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of multiple amide groups enhances its ability to form hydrogen bonds, making it a versatile compound for various applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[2-(3-methylbutanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-15-9-5-3-7-13(15)18(23)21-16-10-6-4-8-14(16)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XZYVZFCRYYSNNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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